molecular formula C11H13ClN2O B1275090 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine CAS No. 56149-33-8

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1275090
CAS No.: 56149-33-8
M. Wt: 224.68 g/mol
InChI Key: PHTPEDJMJRDQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of 2-chloronicotinoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it valuable in multiple fields of scientific research and industry .

Biological Activity

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom and a piperidinyl carbonyl group. This unique structure suggests potential biological activities that warrant exploration, particularly in medicinal chemistry. The compound's interactions with biological targets may lead to significant therapeutic applications, including enzyme inhibition and receptor modulation.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12ClN3O\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction and Hantzsch pyridine synthesis, which are well-documented in the literature. These synthetic pathways are crucial for producing the compound in sufficient yields for biological testing.

Research Findings

Research into similar compounds has provided insights into the biological activity that might be expected from this compound:

  • Binding Affinity Studies : Studies have shown that compounds with similar structures exhibit significant binding affinity to various biological targets. This suggests that this compound could also demonstrate similar interactions, potentially leading to its use in drug development.
  • Mechanism of Action : The compound's mechanism may involve enzyme inhibition or receptor modulation, influenced by its structural characteristics. Understanding these interactions is essential for predicting its efficacy and safety in therapeutic applications.

Case Studies

Although specific case studies focusing exclusively on this compound are sparse, related compounds have been evaluated extensively:

Compound NameBiological ActivityReference
Pyrrolo[3,4-c]pyridinesAnti-inflammatory, anti-cancer
Quinoline derivativesEnzyme inhibition (topoisomerases)
Piperidine derivativesModulation of signaling pathways

These case studies highlight the potential for this compound to exhibit similar biological activities.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTPEDJMJRDQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404539
Record name (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-33-8
Record name (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.